N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a thiophene ring, an imidazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring is synthesized through cyclization reactions.
Attachment of the imidazole ring: The imidazole ring is introduced via a condensation reaction with appropriate reagents.
Sulfonamide formation: The sulfonamide group is added through sulfonation reactions, often using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition of enzymatic activity. The thiophene and imidazole rings can interact with biological receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide share structural similarities.
Imidazole derivatives: Compounds such as 1-methylimidazole and imidazole-4-sulfonamide are closely related.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both thiophene and imidazole rings, along with the sulfonamide group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-13-6-10(11-7-13)18(15,16)12-5-8(14)9-3-2-4-17-9/h2-4,6-8,12,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFFDVHUMRFAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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